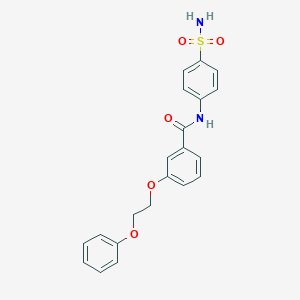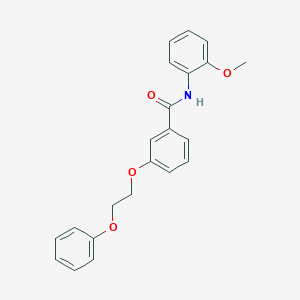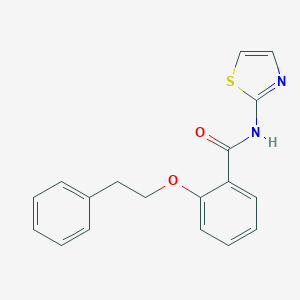![molecular formula C19H22N2O2 B268351 N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B268351.png)
N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide, commonly known as BMS-986165, is a small molecule inhibitor that targets the TYK2 (tyrosine kinase 2) enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which play a crucial role in the signaling pathways of cytokines and growth factors. BMS-986165 has shown promise in the treatment of several autoimmune diseases, including psoriasis, psoriatic arthritis, and lupus.
Wirkmechanismus
BMS-986165 inhibits the TYK2 enzyme by binding to its active site, thereby preventing it from phosphorylating downstream signaling molecules. This leads to the inhibition of cytokine signaling pathways, resulting in the suppression of immune cell activation and proliferation.
Biochemical and Physiological Effects:
BMS-986165 has been shown to suppress the production of pro-inflammatory cytokines, including IL-17, IL-23, and IFN-γ, in preclinical studies. This leads to the suppression of immune cell activation and proliferation, resulting in the amelioration of autoimmune disease symptoms. Additionally, BMS-986165 has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BMS-986165 is its specificity for the TYK2 enzyme, which makes it a promising therapeutic candidate for the treatment of autoimmune diseases. However, one of the limitations of BMS-986165 is its relatively short half-life, which may necessitate frequent dosing in clinical settings.
Zukünftige Richtungen
Several future directions for the research and development of BMS-986165 can be identified. One potential direction is the investigation of its efficacy in combination with other therapeutic agents, such as biologics or small molecule inhibitors targeting other cytokine signaling pathways. Another potential direction is the exploration of its potential in the treatment of other autoimmune diseases beyond psoriasis, psoriatic arthritis, and lupus. Additionally, further preclinical and clinical studies are needed to determine the optimal dosing regimen and safety profile of BMS-986165.
Synthesemethoden
BMS-986165 is synthesized through a multistep process involving several chemical reactions. The first step involves the preparation of 2-methylbenzoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-sec-butyl-4-aminobenzoate to form the amide intermediate. The amide intermediate is then treated with trifluoroacetic acid to remove the protecting group, resulting in the formation of BMS-986165.
Wissenschaftliche Forschungsanwendungen
BMS-986165 has shown significant potential in the treatment of autoimmune diseases. Several preclinical studies have demonstrated its efficacy in inhibiting the TYK2 enzyme, which is involved in the signaling pathways of multiple cytokines, including IL-12, IL-23, and type I interferons. These cytokines play a crucial role in the pathogenesis of autoimmune diseases, and inhibiting their signaling pathways can lead to significant therapeutic benefits.
Eigenschaften
Produktname |
N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide |
|---|---|
Molekularformel |
C19H22N2O2 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
N-[4-(butan-2-ylcarbamoyl)phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C19H22N2O2/c1-4-14(3)20-18(22)15-9-11-16(12-10-15)21-19(23)17-8-6-5-7-13(17)2/h5-12,14H,4H2,1-3H3,(H,20,22)(H,21,23) |
InChI-Schlüssel |
DLPXXRSTSCYVIV-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C |
Kanonische SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-(2-phenoxyethoxy)benzamide](/img/structure/B268269.png)

![3-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268271.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-(2-phenylethoxy)benzamide](/img/structure/B268273.png)
![N-[4-(aminosulfonyl)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B268274.png)
![2-(2,6-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268276.png)
![2-(2,4-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268277.png)

![N-[2-(allyloxy)phenyl]-3-chlorobenzamide](/img/structure/B268281.png)
![2-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide](/img/structure/B268284.png)
![N-[2-(allyloxy)phenyl]cyclohexanecarboxamide](/img/structure/B268287.png)
![N-[2-(allyloxy)phenyl]isonicotinamide](/img/structure/B268289.png)
![N-[2-(allyloxy)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B268290.png)